3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide
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Overview
Description
3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide is a complex organic compound with a unique structure that includes a hydrazinyl group, a phenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide typically involves the reaction of hydrazine derivatives with cyclohexadienone compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the hydrazinyl group.
Substitution: Substitution reactions can occur at the phenyl or butanamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium thiocyanate, thiourea, and various acids and bases. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- Ethyl 3-[4-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-1H-pyridin-3-yl]propanoate
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
Uniqueness
What sets 3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
4870-40-0 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C16H15N3O3/c1-11(20)15(16(22)17-12-7-3-2-4-8-12)19-18-13-9-5-6-10-14(13)21/h2-10,15,21H,1H3,(H,17,22) |
InChI Key |
CIJGYQCUAUQOKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=CC=C2O |
Origin of Product |
United States |
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